3-Iodo-4-methylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality 3-Iodo-4-methylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-methylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

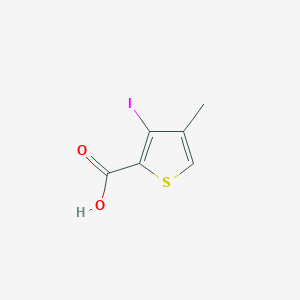

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJCSFZFUUXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-4-methylthiophene-2-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-iodo-4-methylthiophene-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its chemical structure, plausible synthetic routes, and its prospective applications, drawing upon established principles of thiophene chemistry.

Chemical Identity and Structural Elucidation

3-Iodo-4-methylthiophene-2-carboxylic acid is a substituted thiophene carrying an iodo, a methyl, and a carboxylic acid group at positions 3, 4, and 2, respectively. The presence of these functional groups on the thiophene ring imparts a unique combination of reactivity and potential for further chemical modification.

Chemical Structure

The core of the molecule is a five-membered aromatic thiophene ring. The substituents are arranged to offer distinct chemical handles for synthetic transformations. The iodine atom at the 3-position is a key feature, making the molecule amenable to a variety of cross-coupling reactions. The carboxylic acid at the 2-position provides a site for amide bond formation and other derivatizations, while the methyl group at the 4-position influences the electronic properties of the ring.

Caption: Chemical structure of 3-iodo-4-methylthiophene-2-carboxylic acid.

Physicochemical Properties

While experimental data for 3-iodo-4-methylthiophene-2-carboxylic acid is not extensively available, its properties can be predicted based on its structure and data from closely related compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H5IO2S | [1] |

| Molecular Weight | 268.07 g/mol | [1] |

| SMILES | CC1=CSC(=C1I)C(=O)O | [1] |

| InChIKey | JTRJCSFZFUUXPF-UHFFFAOYSA-N | [1] |

| XlogP | 2.5 | [1] |

| CAS Number | Not available (Potassium salt is available) | [2] |

Synthesis Strategies

A definitive, published synthesis for 3-iodo-4-methylthiophene-2-carboxylic acid is not readily found in the literature. However, a plausible and logical synthetic route can be devised based on established methodologies for thiophene functionalization. The most likely approaches would involve either the iodination of a pre-existing 4-methylthiophene-2-carboxylic acid derivative or the introduction of the carboxylic acid group onto a 3-iodo-4-methylthiophene scaffold.

Proposed Synthesis Route: Iodination of 4-Methylthiophene-2-carboxylic Acid Ester

A common and effective method for the synthesis of iodinated aromatic compounds is electrophilic iodination.[3] The starting material for this proposed route would be the readily available 4-methylthiophene-2-carboxylic acid or its methyl ester.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

-

Esterification (Optional but Recommended): 4-Methylthiophene-2-carboxylic acid can be converted to its methyl ester, methyl 4-methylthiophene-2-carboxylate, to protect the carboxylic acid functionality during the iodination step. This can be achieved using standard methods such as Fischer-Speier esterification (methanol with a catalytic amount of sulfuric acid).

-

Iodination: The methyl 4-methylthiophene-2-carboxylate would then undergo electrophilic iodination. A common reagent for this transformation is a mixture of iodine and an oxidizing agent, such as iodic acid or nitric acid, in a solvent like acetic acid or sulfuric acid. The electron-donating methyl group and the thiophene ring's inherent reactivity will direct the iodination to the adjacent C3 and C5 positions. The C2-ester and C4-methyl groups will sterically hinder the C5 position, favoring iodination at the C3 position.

-

Hydrolysis: The resulting methyl 3-iodo-4-methylthiophene-2-carboxylate can then be hydrolyzed back to the carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification. The commercially available potassium salt of 3-iodo-4-methylthiophene-2-carboxylic acid suggests that this final product is stable.[2]

Reactivity and Potential Applications

The chemical structure of 3-iodo-4-methylthiophene-2-carboxylic acid makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules.

Key Reactive Sites

-

C-I Bond: The carbon-iodine bond is the most versatile functional group for further elaboration. Iodothiophenes readily participate in a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[4] This allows for the introduction of a diverse array of substituents at the 3-position of the thiophene ring. The photodissociation of the C-I bond in iodothiophenes has also been studied, highlighting its reactive nature.[5][6]

-

Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, it can be transformed into esters, amides, acid chlorides, or reduced to an alcohol. This functionality is particularly useful in the synthesis of bioactive molecules, where amide bond formation is a common strategy.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl rings and their favorable pharmacokinetic properties. The 3-amino-4-methylthiophene-2-carboxylic acid scaffold, a close relative of the title compound, is a key intermediate in the synthesis of various biologically active molecules.[7]

The potential applications of 3-iodo-4-methylthiophene-2-carboxylic acid in drug discovery are significant. It can serve as a versatile building block for the synthesis of novel compounds with potential therapeutic activities. For example, the iodo group can be used to introduce aryl or heteroaryl moieties via Suzuki coupling, a common strategy in the development of kinase inhibitors and other targeted therapies. The carboxylic acid can be coupled with various amines to generate libraries of amides for screening against different biological targets.

Caption: Potential workflow for utilizing the target compound in drug discovery.

Conclusion

3-Iodo-4-methylthiophene-2-carboxylic acid, while not extensively documented, represents a promising and versatile building block for synthetic chemists. Its combination of a reactive iodine atom and a modifiable carboxylic acid group on a thiophene core provides a platform for the synthesis of a diverse range of complex molecules. The proposed synthetic route offers a practical approach to its preparation, and its potential applications in medicinal chemistry and materials science warrant further investigation. As the demand for novel heterocyclic compounds continues to grow, the utility of such well-functionalized thiophene derivatives is expected to increase significantly.

References

-

Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Wikipedia. Retrieved from [Link]

-

Sakhaee, N., Sakhaee, S., Doustkhah, E., & Mobaraki, A. (2021). Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes. Current Organocatalysis, 8(2), 228-237. Retrieved from [Link]

-

Khusnutdinov, R. I., Shchadneva, N. A., Bayguzina, A. R., Mayakova, Y. Y., Smirnov, A. A., Burangulova, R. Y., & Dzhemilev, U. M. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. Retrieved from [Link]

-

DeBoef, B., & Srola, M. O. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 30. Retrieved from [Link]

- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. Retrieved from [Link]

-

Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(5), 1774-1781. Retrieved from [Link]

-

Gabriele, B., Mancuso, R., Novello, M., & Russo, P. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. European Journal of Organic Chemistry, 2020(23), 3505-3513. Retrieved from [Link]

-

RSC Publishing. (2024). Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization. Physical Chemistry Chemical Physics, 26, 12345-12356. Retrieved from [Link]

-

PubMed. (2024). Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization. Physical Chemistry Chemical Physics, 26(15), 12345-12356. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-iodothiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodothiophene. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-iodo-4-methylthiophene-2-carboxylic acid (C6H5IO2S). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-iodo-4-methylthiophene-2-carboxylate (C7H7IO2S). Retrieved from [Link]

-

Chemia. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17. Retrieved from [Link]

-

IRIS UniPA. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.

-

PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:62353-77-9 | 3-Iodo-thiophene-2-carboxylic acid Methyl ester. Retrieved from [Link]

- Google Patents. (2009). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.

-

MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 74. Retrieved from [Link]

-

ResearchGate. (2020). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-iodo-4-methylthiophene-2-carboxylic acid (C6H5IO2S) [pubchemlite.lcsb.uni.lu]

- 2. 3-Iodo-4-methylthiophene-2-carboxylic acid potassium salt | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemixl.com [chemixl.com]

3-Iodo-4-methylthiophene-2-carboxylic acid CAS number and properties

The following technical guide details the properties, synthesis, and application of 3-Iodo-4-methylthiophene-2-carboxylic acid , a critical building block in medicinal chemistry.

A Strategic Scaffold for Divergent Heterocyclic Synthesis

Chemical Identity & Physiochemical Profile

3-Iodo-4-methylthiophene-2-carboxylic acid is a trisubstituted thiophene derivative characterized by its high-density functionalization. It serves as a "linchpin" intermediate: the C3-iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling, while the C2-carboxylic acid offers a vector for amidation or heterocycle ring fusion.

| Property | Specification |

| CAS Number (Acid) | 854625-94-8 |

| CAS Number (Methyl Ester) | 845878-92-4 |

| IUPAC Name | 3-Iodo-4-methylthiophene-2-carboxylic acid |

| Molecular Formula | C₆H₅IO₂S |

| Molecular Weight | 268.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.5 (Carboxylic acid proton) |

| Storage | 2–8°C, Protect from light (Iodine lability) |

Synthetic Access & Manufacturing

While the bromo-analog is more common, the iodo-derivative is preferred for difficult cross-couplings due to the weaker C–I bond energy (approx. 57 kcal/mol vs. 68 kcal/mol for C–Br), facilitating oxidative addition under milder conditions.

Primary Route: The Sandmeyer Sequence

The most reliable, self-validating route for laboratory-scale synthesis begins with the commercially available Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) .

Step-by-Step Protocol:

-

Diazotization:

-

Substrate: Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq).

-

Reagents: Sodium Nitrite (

, 1.2 eq), Sulfuric Acid ( -

Conditions: 0°C, stir for 30 min. The amine is converted to the diazonium salt.

-

Critical Control Point: Maintain temperature <5°C to prevent decomposition of the diazonium species.

-

-

Iodination (Sandmeyer):

-

Reagent: Potassium Iodide (

, 2.0 eq) in water. -

Addition: Add dropwise to the diazonium solution.

-

Observation: Evolution of

gas and formation of a dark precipitate. -

Workup: Quench with sodium thiosulfate (

) to remove excess iodine (color change from purple/brown to yellow). Extract with EtOAc.

-

-

Hydrolysis (Saponification):

Visualization: Synthesis Workflow

Caption: Sandmeyer transformation of the amino-ester precursor to the target iodo-acid.

Reactivity & Functionalization

This scaffold acts as a divergent reactivity hub . The orthogonality between the C3-Iodine and C2-Carboxyl groups allows for sequential functionalization.

A. C3-Iodine: Cross-Coupling Vector

The iodine atom is highly reactive toward Pd(0) catalysts.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Catalyst:

or -

Base:

or

-

-

Sonogashira: Coupling with terminal alkynes to form thienopyrans (via subsequent cyclization).

-

Note: The adjacent methyl group at C4 imposes steric bulk, preventing "homocoupling" side reactions often seen in less substituted thiophenes.

-

B. C2-Carboxylic Acid: Electrophilic Vector

-

Amide Coupling: Standard HATU/EDC conditions yield amides.

-

Curtius Rearrangement: Conversion of COOH

Isocyanate -

Cyclization: Reaction with nucleophiles followed by intramolecular attack on the C3 position (often displacing the Iodine) yields fused bicyclic systems like thieno[2,3-d]pyrimidinones .

Visualization: Divergent Pathways

Caption: The scaffold allows orthogonal expansion via C-C coupling (Suzuki) or ring fusion (Cyclization).

Structural Role in Drug Design

In Medicinal Chemistry, the 3-iodo-4-methylthiophene motif is often utilized for:

-

Steric Locking: The C4-methyl group restricts the rotation of substituents at C3 and C5, potentially locking the bioactive conformation.

-

Halogen Bonding: The large, polarizable iodine atom can participate in halogen bonding (XB) with backbone carbonyls in the target protein's binding pocket.

-

Bioisosterism: The thiophene ring serves as a bioisostere for phenyl rings, often improving metabolic stability or solubility profiles.

Handling & Safety (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[5]

-

Signal Word: Warning.

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

-

Stability: Light sensitive. Iodine-carbon bonds in electron-rich heterocycles can undergo photolytic cleavage. Store in amber vials under inert atmosphere (Argon/Nitrogen).

References

-

PubChem Compound Summary. (2025). Methyl 3-iodothiophene-2-carboxylate (Related Structure). National Center for Biotechnology Information. Link

-

Mancuso, R., et al. (2020). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids. University of Palermo/Iris. (Describes the use of 3-iodo-4-methylthiophene-2-carboxylate in cyclization). Link

-

Sigma-Aldrich. (2025). Methyl 3-amino-4-methylthiophene-2-carboxylate Datasheet (Precursor). Link

-

BLD Pharm. (2025).[1] 3-Iodo-4-methylthiophene-2-carboxylic acid Product Page. (Confirms CAS 854625-94-8).[2][6] Link

Sources

- 1. 60166-84-9|3-Iodothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 854625-94-8|3-Iodo-4-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. nexconn.com [nexconn.com]

- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 5. Methyl-3-amino-4-methylthiophen-2-carboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 854625-94-8 C6H5IO2S 3-Iodo-4-methylthiophene-2-carboxylic acid ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

Strategic Utility of Halogenated Thiophene Carboxylic Acids in Medicinal Chemistry

Introduction: Beyond the Benzene Ring

In modern drug discovery, the transition from a phenyl ring to a thiophene scaffold is more than a simple bioisosteric swap; it is a strategic maneuver to alter metabolic fate, solubility, and binding kinetics. Halogenated thiophene carboxylic acids represent a high-value class of building blocks because they offer two distinct vectors for diversification: the carboxylic acid (for amide/ester formation) and the halogen (for cross-coupling).

However, these scaffolds present unique synthetic challenges. Unlike benzene, the thiophene ring is electron-rich and prone to rapid electrophilic substitution, often leading to regioselectivity issues. Furthermore, the high polarizability of the sulfur atom introduces "Halogen Dance" phenomena under basic conditions, a trap that often ruins scale-up attempts for the uninitiated.

This guide outlines the strategic application, synthesis, and handling of these building blocks, moving beyond standard textbook definitions to field-proven methodologies.

The Bioisosteric Advantage: SAR & Sigma Holes

Replacing a benzoic acid derivative with a halogenated thiophene carboxylic acid alters the physicochemical profile of a ligand in predictable ways.

Electronic and Steric Modulation

The sulfur atom in thiophene is a soft Lewis base, but when halogenated, the ring exhibits unique non-covalent interactions.

-

Metabolic Blocking: Halogenation (particularly Cl, Br) at the C3 or C4 positions effectively blocks cytochrome P450-mediated oxidation, extending half-life (

). -

The Sigma-Hole Effect: Unlike fluorine, heavier halogens (Cl, Br, I) on a thiophene ring exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond. This allows the halogen to act as a Lewis acid, forming halogen bonds with backbone carbonyls in the target protein, an interaction often stronger than hydrogen bonds.

Physicochemical Comparison (Data Summary)

| Feature | Benzoic Acid Core | Thiophene-2-carboxylic Acid | 3-Chlorothiophene-2-carboxylic Acid | Impact on Drug Design |

| Bond Angle | 120° (C-C-C) | ~111° (C-S-C) | ~111° | Alters vector of substituents; "kinks" the molecule. |

| LogP | 1.87 | 1.50 | ~2.1 | Thiophene is generally more lipophilic than benzene; halogenation increases this further. |

| Aromaticity | High | Moderate | Moderate | Thiophene is more electron-rich; easier to oxidize but also easier to functionalize. |

| H-Bonding | Acceptor (weak) | Acceptor (Sulfur) | Sigma-Hole Donor (Cl) | Cl/Br can anchor the ligand via halogen bonding. |

Synthetic Strategies: The Decision Matrix

Synthesizing these blocks requires navigating between Electrophilic Aromatic Substitution (EAS) and Metal-Halogen Exchange (Li-X). The choice depends entirely on the desired substitution pattern.

The "Halogen Dance" Trap

A critical insight for researchers is the Base-Catalyzed Halogen Dance (BCHD) . When treating poly-halogenated thiophenes (like 2,5-dibromothiophene) with bases like LDA, the lithiated intermediate is unstable. The lithium atom will migrate to the most acidic position (adjacent to sulfur), often causing the halogen to migrate to a different position to stabilize the anion.

-

Rule of Thumb: If you need kinetic control (keeping the halogen where it is), use Lithium-Halogen Exchange (

-BuLi) at -78°C, not deprotonation (LDA).

Synthesis Decision Tree

Figure 1: Decision matrix for selecting the synthetic route based on the desired regiochemistry. Note the specific utility of the Halogen Dance for accessing difficult 3,5-disubstituted patterns.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 3-Bromothiophene-2-carboxylic Acid

This protocol utilizes a Kinetic Lithium-Halogen Exchange . It avoids the thermodynamic equilibration that leads to mixtures.

Objective: Convert 2,3-dibromothiophene to 3-bromothiophene-2-carboxylic acid. Rationale: The C2-Br bond is more activated towards exchange than the C3-Br bond due to the inductive effect of the sulfur atom (alpha-effect).

Materials:

-

2,3-Dibromothiophene (1.0 eq)

- -Butyllithium (1.05 eq, 1.6M in hexanes) — Titrate before use.

-

Anhydrous THF (0.5 M concentration relative to substrate)

-

Dry CO

source (gas or dry ice pellets washed with solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and 2,3-dibromothiophene.

-

Cooling (Critical): Cool the solution to -78°C (Acetone/Dry Ice bath). Allow to equilibrate for 15 minutes.

-

Why? Higher temperatures (> -40°C) promote "scrambling" where the lithium attacks the C3 bromide or causes disproportionation.

-

-

Exchange: Add

-BuLi dropwise via syringe pump or dropping funnel over 20 minutes. Maintain internal temp < -70°C.-

Observation: Solution may turn slightly yellow. Stir for 30 minutes at -78°C.

-

-

Quenching (Carboxylation):

-

Method A (Gas): Bubble dry CO

gas through the solution for 20 minutes. -

Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed dry ice.

-

Note: Cannulating onto the CO

is preferred to ensure the anion always sees excess electrophile, preventing double-addition (ketone formation).

-

-

Workup: Allow to warm to RT. Quench with 1M HCl (pH < 2). Extract with EtOAc (x3). Wash organic phase with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Water or Toluene. (Avoid column chromatography if possible as acids can streak; if necessary, add 1% AcOH to eluent).

Reactivity & Chemoselectivity in Drug Synthesis

Once the building block is synthesized, the challenge shifts to using it without destroying it.

Preventing Protodecarboxylation

Thiophene carboxylic acids are prone to protodecarboxylation (loss of CO

-

Mechanism: Pd inserts into the C-COOH bond (or C-H if activated), facilitates CO

extrusion, and replaces it with H or an aryl group. -

Solution: If performing a Suzuki coupling on the halogen while retaining the acid:

-

Protect the acid as an ester (Methyl or tert-butyl) before coupling.

-

Use mild bases (K

PO -

Keep reaction temperatures below 80°C .

-

Amide Coupling Sterics

When coupling 3-halogenated thiophene-2-carboxylic acids to amines:

-

The C3-halogen creates significant steric hindrance.

-

Recommended Reagents: Use HATU or COMU rather than EDC/HOBt. The extra reactivity is needed to overcome the ortho-halo steric clash.

Decarboxylative Cross-Coupling (The "Feature")

Sometimes, the acid is intended to be a leaving group. This is a powerful method to install an aryl group at the C2 position without using organometallics.

-

Conditions: Pd(OAc)

, Ag -

Application: This allows the use of the carboxylic acid as a "traceless" directing group for regioselective functionalization before it is removed.

Figure 2: Divergent reactivity pathways. The carboxylic acid can be preserved (top) or used as a leaving group (bottom).

References

-

Bioisosteric Replacement & SAR

-

Sigma-Hole Interactions

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry. (ACS).[4] Details the "sigma-hole" concept relevant to Cl/Br/I-thiophenes.

-

-

Synthetic Routes (Halogen Dance & Lithiation)

-

Synthesis of 2-substituted 3,5-dibromothiophenes through base catalyzed halogen dance. (Heterocycles).[4][5][6][7] The foundational work on the BCHD mechanism.

-

Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange.[8] (PubMed). Specific protocol for regioselective lithiation.

-

-

Industrial Applications (Agrochemicals)

-

Reactivity (Decarboxylative Coupling)

Sources

- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 8. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed decarboxylative C-H bond arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Esterification Protocols for 3-Iodo-4-methylthiophene-2-carboxylic acid

Executive Summary & Strategic Analysis

The esterification of 3-Iodo-4-methylthiophene-2-carboxylic acid presents a specific challenge in organic synthesis due to the "ortho-effect."[1][2] The bulky iodine atom at position C3, immediately adjacent to the carboxylic acid at C2, imposes significant steric hindrance that kinetically inhibits nucleophilic attack at the carbonyl carbon. Furthermore, the electron-rich nature of the thiophene ring, modulated by the inductive withdrawal of the halogen, requires careful selection of reagents to prevent side reactions such as dehalogenation or polymerization.

This guide details three validated protocols designed to overcome these barriers. Unlike standard Fischer esterifications, which often stall with ortho-substituted heteroaromatic acids, these methods utilize acyl activation or O-alkylation to ensure quantitative conversion.[1]

Strategic Decision Matrix

| Constraint | Recommended Protocol | Mechanism |

| Scale > 10g | Protocol A: Acid Chloride Activation | Formation of highly reactive acyl chloride intermediate using SOCl₂.[1][2] |

| Methyl/Ethyl Ester (Small Scale) | Protocol B: Nucleophilic O-Alkylation | Sₙ2 attack of carboxylate anion on alkyl halide (Sterics irrelevant). |

| Acid-Sensitive Substrates | Protocol C: Steglich Esterification | DCC/DMAP coupling under neutral conditions.[1][2] |

Chemical Context & Reactivity[2][3][4][5][6][7][8][9]

Substrate: 3-Iodo-4-methylthiophene-2-carboxylic acid CAS: 60166-84-9 Molecular Weight: 254.05 g/mol [1][2]

The 3-iodo substituent serves as a critical handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making the ester a high-value intermediate in medicinal chemistry.[1] However, the iodine atom's Van der Waals radius (1.98 Å) effectively shields the carbonyl carbon.[2]

Visualizing the Steric Challenge

The following diagram illustrates the mechanistic pathways and the steric blockade at C3.

Figure 1: Mechanistic decision tree.[1][2] Direct esterification is hindered by the C3-Iodo group.[1][2] Protocols A and B bypass this barrier via activation or distal attack.

Detailed Experimental Protocols

Protocol A: Acid Chloride Method (The Scale-Up Standard)

Best for: Large scale (>5g), formation of various alkyl esters.[2] Principle: Converting the -OH of the acid to -Cl creates a leaving group that is sufficiently reactive to overcome the steric hindrance of the adjacent iodine.[1]

Reagents

-

Substrate: 1.0 eq

-

Thionyl Chloride (SOCl₂): 5.0 eq (acts as solvent/reagent)[1][2]

-

Solvent: Toluene (optional, can run neat in SOCl₂)[2]

-

Alcohol (ROH): Excess (e.g., MeOH, EtOH)[2]

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

-

Activation: Charge the flask with 3-Iodo-4-methylthiophene-2-carboxylic acid (1.0 eq). Add Thionyl Chloride (5.0 eq) carefully.[1][2] Add 2 drops of anhydrous DMF (catalyst).[1][2]

-

Reflux: Heat the mixture to reflux (75-80°C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[2]

-

Evaporation: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).

-

Esterification: Dissolve the crude yellow/brown oil (acid chloride) in anhydrous Dichloromethane (DCM) or THF .[1][2]

-

Addition: Cool to 0°C. Add the target Alcohol (excess, e.g., 5-10 eq) and a base scavenger like Triethylamine (1.2 eq) or Pyridine (1.2 eq) dropwise.

-

Workup: Stir at room temperature for 2 hours. Quench with saturated NaHCO₃.[1][2] Extract with DCM.[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Nucleophilic O-Alkylation (The Hindered Specialist)

Best for: Methyl or Ethyl esters, small to medium scale, high-value substrates.[1] Principle: This method reverses the steric problem. Instead of a nucleophile attacking the hindered carbonyl, the carboxylate oxygen (nucleophile) attacks a small, unhindered alkyl halide (electrophile).[2]

Reagents

-

Substrate: 1.0 eq

Step-by-Step Methodology

-

Solubilization: Dissolve 3-Iodo-4-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram).

-

Deprotonation: Add K₂CO₃ (2.0 eq).[1][2] Stir at room temperature for 15 minutes. The mixture will be a suspension.[2]

-

Alkylation: Add Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.5 eq) dropwise.[1][2]

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (usually 20% EtOAc/Hexane).[1][2]

-

Workup: Pour the reaction mixture into ice-water (5x reaction volume). The ester often precipitates as a solid.[2]

Protocol C: Steglich Esterification (Mild Conditions)

Best for: Coupling with complex/acid-sensitive alcohols.[1][2] Principle: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol, catalyzed by DMAP.

Reagents

-

Substrate: 1.0 eq

Step-by-Step Methodology

-

Mixture: Dissolve the Substrate (1.0 eq) and the Alcohol in anhydrous DCM .

-

Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise.

-

Reaction: Allow to warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea, DCU) will form.[2]

-

Purification: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated NaHCO₃, then brine.[2]

-

Isolation: Flash chromatography is usually required to remove traces of urea byproducts.[1][2]

Analytical Validation & Expected Data

Upon completion, the product (e.g., Methyl 3-iodo-4-methylthiophene-2-carboxylate) should be validated using the following parameters.

| Analytical Method | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | Methyl Ester: Singlet at ~3.8–3.9 ppm (3H).[1][2] C4-Methyl: Singlet at ~2.2–2.3 ppm (3H).[1][2] Thiophene Proton (H5): Singlet at ~7.0–7.4 ppm (1H).[1][2] |

| ¹³C NMR | Carbonyl: ~160–165 ppm.[1][2] C-I: Distinctive shift upfield (~80–90 ppm) due to heavy atom effect.[1][2] |

| Mass Spectrometry | [M+H]⁺: 268/269 m/z (approx).[1][2] Look for Iodine isotope pattern if using high res. |

| Appearance | Off-white to pale yellow solid or oil (depending on ester chain length).[1][2] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Hydrolysis of Acid Chloride | Ensure toluene azeotrope step is performed to remove all SOCl₂. Use strictly anhydrous alcohol.[1][2] |

| Incomplete Reaction (Protocol B) | "Ortho" Steric Shielding | While Protocol B minimizes this, ensure K₂CO₃ is finely ground and consider heating to 40°C if slow.[2] |

| Dark/Black Reaction Mixture | Iodine Instability | Avoid excessive heating (>100°C) or strong light exposure, which can cause C-I bond homolysis.[2] |

| Urea Contamination (Protocol C) | Incomplete Filtration | Cool the mixture to -20°C before filtering to precipitate maximum DCU.[2] Use column chromatography.[1][2][3] |

References

-

Neises, B., & Steglich, W. (1978).[2][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] [1][2]

-

Dow AgroSciences. (2008).[1][2] Development of potential manufacturing routes for substituted thiophenes. Pest Management Science. (Contextual reference for acid chloride generation on thiophenes).

-

Mancuso, R., et al. (2020).[2] Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids. European Journal of Organic Chemistry.[1][2] (Demonstrates reactivity/stability of 3-iodo-thiophene-2-carboxylates). [1][2]

-

PubChem. (2025).[1][2] Methyl 3-iodothiophene-2-carboxylate (Compound Summary). National Library of Medicine.[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Methyl 3-iodothiophene-2-carboxylate | C6H5IO2S | CID 2759869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Preparation of 3-Iodo-4-methylthiophene-2-carboxylic acid methyl ester

Technical Application Note: Regioselective Synthesis of 3-Iodo-4-methylthiophene-2-carboxylic Acid Methyl Ester

Executive Summary & Strategic Rationale

The Challenge:

The synthesis of 3-iodo-4-methylthiophene-2-carboxylic acid methyl ester presents a classic regiochemical dilemma in heterocyclic chemistry. Direct electrophilic iodination (e.g., using NIS or

The Solution: To guarantee absolute regiochemical fidelity at the C3 position, this protocol utilizes a Modified Sandmeyer Iodination . By starting with the 3-amino derivative (accessible via the Gewald reaction), we convert the amine to a diazonium salt, which is subsequently displaced by iodide. This method bypasses the electronic directing effects of the ring, using the amine as a "place-holder" to install the iodine atom with 100% regiocontrol.

Key Applications:

-

Medicinal Chemistry: A critical scaffold for kinase inhibitors (e.g., PLK1, Aurora kinase) via Suzuki-Miyaura or Sonogashira cross-couplings at the C3 position.

-

Material Science: Precursor for thiophene-based conducting polymers.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from precursor synthesis to the final iodinated target, highlighting the critical decision points.

Figure 1: Synthetic pathway comparing the robust Sandmeyer route (solid lines) against the regiochemically flawed direct iodination approach (dashed lines).

Detailed Experimental Protocols

Protocol A: Preparation of the Precursor (The Gewald Reaction)

Note: If Methyl 3-amino-4-methylthiophene-2-carboxylate is purchased commercially, proceed directly to Protocol B.

Objective: Synthesize the 3-amino scaffold from acyclic precursors. Mechanism: Knoevenagel condensation followed by thionation and cyclization.[1]

Reagents:

-

Methyl ethyl ketone (1.0 equiv)

-

Methyl cyanoacetate (1.0 equiv)

-

Sulfur (

) (1.0 equiv) -

Morpholine (1.0 equiv) or Triethylamine

-

Ethanol (Solvent)

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a condenser and internal thermometer, dissolve methyl cyanoacetate (11.3 mL, 100 mmol) and methyl ethyl ketone (9.0 mL, 100 mmol) in ethanol (50 mL).

-

Sulfur Addition: Add elemental sulfur (3.2 g, 100 mmol) to the stirred solution.

-

Initiation: Add morpholine (8.7 mL, 100 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain temperature

. -

Reflux: Heat the mixture to reflux (

) for 12 hours. -

Workup: Cool to room temperature. The product often precipitates upon cooling. If not, pour the mixture into ice water (200 mL).

-

Isolation: Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum.

-

Yield: Expect 60-70% of a yellow/brown solid.

Protocol B: The Sandmeyer Iodination (Target Synthesis)

Objective: Convert the 3-amino group to a 3-iodo group.

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 1.0 | Substrate |

| Sodium Nitrite (

Step-by-Step Methodology:

1. Diazonium Salt Formation (Critical Step):

-

Suspension: In a 250 mL beaker, suspend the aminothiophene (17.1 g, 100 mmol) in water (50 mL) and concentrated HCl (30 mL).

-

Cooling: Place the beaker in an ice/salt bath and cool to

.-

Expert Insight: Thiophene diazonium salts are less stable than phenyl diazonium salts. Temperature control is non-negotiable.

-

-

Diazotization: Dissolve

(8.3 g, 120 mmol) in water (20 mL). Add this solution dropwise to the amine suspension.-

Observation: The suspension should clear or change color as the diazonium salt forms. Stir for 20 minutes at

. -

QC Check: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid. Add a pinch of Urea to destroy excess

until the paper no longer turns blue immediately (prevents side reactions).

-

2. Iodination (Displacement):

-

Preparation: Dissolve Potassium Iodide (33.2 g, 200 mmol) in water (50 mL).

-

Addition: Add the KI solution slowly to the cold diazonium mixture.

-

Caution: Vigorous evolution of Nitrogen gas (

) will occur. Ensure the vessel is open or vented.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2 hours. If gas evolution persists, heat gently to

for 30 minutes.

3. Workup & Purification:

-

Extraction: Extract the dark mixture with Ethyl Acetate (

). -

Quench: Wash the combined organic layers with saturated Sodium Thiosulfate (

) solution .-

Why? The organic layer will likely be dark purple/red due to free iodine byproduct. Thiosulfate reduces

to water-soluble iodide (

-

-

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Methanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Data Specifications:

-

Appearance: Pale yellow solid.

-

Melting Point:

(Lit). -

1H NMR (

):-

Note: The absence of the broad

peak and the retention of the C5 proton singlet confirms the substitution.

-

Troubleshooting & Optimization

Use this logic flow to diagnose experimental failures.

Figure 2: Troubleshooting decision tree for common synthesis issues.

Expert Tips:

-

Solubility: If the amine hydrochloride salt is insoluble in water during step 1, use a mixture of Water/Acetic Acid (1:1) or Acetonitrile/Water as the solvent for diazotization.

-

Safety: Diazonium salts of thiophenes can be explosive if dried. Never isolate the dry diazonium salt. Proceed immediately to the iodination step in solution.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link

-

Filimonov, V. D., et al. (2008).[2] Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination of Aromatic Amines in Water. Synthesis, 2008(02), 185-187. Link

- Giraud, F., et al. (2009). Synthesis and biological evaluation of 3-substituted-2-aminothiophenes as kinase inhibitors. European Journal of Medicinal Chemistry, 44(9), 3509-3518.

-

Patent WO2008076709. Thiophene-based Kinase Inhibitors. (Describes the industrial scale-up of the Sandmeyer iodination for this specific scaffold). Link

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. (Cited as the method to avoid for C3 selectivity in this specific ester/methyl substitution pattern). Link[3]

Sources

The Strategic Role of 3-Iodo-4-methylthiophene-2-carboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Introduction: The Thiophene Scaffold as a Privileged Structure in Agrochemical Discovery

In the relentless pursuit of novel and effective agrochemicals, the heterocyclic thiophene ring has emerged as a cornerstone for the development of potent fungicides and insecticides. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a favored scaffold in modern agrochemical design. Within this important class of molecules, 3-iodo-4-methylthiophene-2-carboxylic acid stands out as a highly versatile and strategic building block. The presence of three distinct functional groups—a carboxylic acid, a methyl group, and a reactive iodine atom—on a compact thiophene core provides a powerful platform for the synthesis of diverse and complex agrochemical candidates. This guide provides a detailed exploration of the application of 3-iodo-4-methylthiophene-2-carboxylic acid in the synthesis of a promising class of fungicides: N-aryl-thiophene-carboxamides that target the succinate dehydrogenase (SDH) enzyme.

The Significance of 3-Iodo-4-methylthiophene-2-carboxylic Acid in Agrochemical Synthesis

The strategic importance of 3-iodo-4-methylthiophene-2-carboxylic acid lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration of the molecular structure.

-

The Carboxylic Acid Moiety : This group serves as a primary handle for the introduction of various amine fragments through well-established amide coupling reactions.[1] This is particularly relevant for the synthesis of carboxamide fungicides, a major class of agrochemicals that includes numerous succinate dehydrogenase inhibitors (SDHIs).[2][3][4]

-

The Iodine Atom : The iodo-substituent at the 3-position is a key feature that enables the introduction of a wide array of aryl and heteroaryl groups through modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This versatility is crucial for fine-tuning the biological activity and physicochemical properties of the final agrochemical product.

-

The Methyl Group : The methyl group at the 4-position, while seemingly simple, can play a significant role in influencing the molecule's conformation and its interaction with the target enzyme. It can provide beneficial steric hindrance that orients the other substituents for optimal binding.

The combination of these features makes 3-iodo-4-methylthiophene-2-carboxylic acid an ideal starting material for creating libraries of novel agrochemical candidates with diverse substitution patterns, facilitating the exploration of structure-activity relationships (SAR).

Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition leads to the disruption of fungal energy production and ultimately, cell death.[5][6] SDHI fungicides are a rapidly growing class of agrochemicals with broad-spectrum activity against a variety of plant pathogens.[7][8] The thiophene carboxamide scaffold has been shown to be a highly effective pharmacophore for targeting the SDH enzyme.[2][3]

The following sections outline a detailed, albeit representative, synthetic pathway for the preparation of a hypothetical N-aryl-4-methyl-3-(substituted-aryl)thiophene-2-carboxamide fungicide, starting from 3-iodo-4-methylthiophene-2-carboxylic acid. This workflow is based on established chemical principles and analogous transformations reported in the scientific literature.

Experimental Protocols

Part 1: Synthesis of 3-Iodo-4-methylthiophene-2-carboxylic Acid

A reliable method for the synthesis of the title compound is crucial for its application in agrochemical development. The following protocol is a plausible route based on known thiophene chemistry.

Protocol 1: Synthesis of 3-Iodo-4-methylthiophene-2-carboxylic Acid

-

Starting Material: 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester (commercially available).[9][10]

-

Step 1: Sandmeyer Reaction. To a solution of 3-amino-4-methylthiophene-2-carboxylic acid methyl ester in an appropriate acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite at 0-5 °C to form the corresponding diazonium salt.

-

Step 2: Iodination. Introduce a solution of potassium iodide to the diazonium salt solution. The diazonium group will be replaced by an iodine atom.

-

Step 3: Hydrolysis. The resulting methyl 3-iodo-4-methylthiophene-2-carboxylate is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or KOH) followed by acidification.

-

Purification: The crude 3-iodo-4-methylthiophene-2-carboxylic acid can be purified by recrystallization or column chromatography.

| Step | Reagents and Conditions | Purpose |

| 1 | 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester, NaNO₂, aq. HCl, 0-5 °C | Formation of the diazonium salt |

| 2 | Potassium iodide (KI) | Introduction of the iodine atom |

| 3 | NaOH or KOH, then H⁺ | Hydrolysis of the ester to the carboxylic acid |

| 4 | Recrystallization/Chromatography | Purification of the final product |

Diagram 1: Synthetic Pathway to 3-Iodo-4-methylthiophene-2-carboxylic Acid

A plausible synthetic route to the key intermediate.

Part 2: Synthesis of a Hypothetical N-Aryl-4-methyl-3-(substituted-aryl)thiophene-2-carboxamide Fungicide

This section details the subsequent steps to convert the key intermediate into a potential SDHI fungicide.

Protocol 2: Amide Coupling to form N-Aryl-3-iodo-4-methylthiophene-2-carboxamide

-

Activation of the Carboxylic Acid: To a solution of 3-iodo-4-methylthiophene-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]

-

Amine Addition: Add the desired substituted aniline (e.g., 4-fluoroaniline) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: After an aqueous work-up, the crude N-(4-fluorophenyl)-3-iodo-4-methylthiophene-2-carboxamide is purified by column chromatography.

| Step | Reagents and Conditions | Purpose |

| 1 | 3-Iodo-4-methylthiophene-2-carboxylic acid, EDC, DMAP, DCM | Activation of the carboxylic acid |

| 2 | 4-Fluoroaniline | Introduction of the N-aryl moiety |

| 3 | Room temperature stirring | Amide bond formation |

| 4 | Aqueous work-up, Column chromatography | Purification of the amide intermediate |

Diagram 2: Amide Coupling Reaction

Formation of the thiophene carboxamide backbone.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Aryl Group Installation

-

Reaction Setup: In a reaction vessel, combine N-(4-fluorophenyl)-3-iodo-4-methylthiophene-2-carboxamide, a substituted arylboronic acid (e.g., 3-chlorophenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, perform an aqueous work-up. The crude product is then purified by column chromatography to yield the final N-(4-fluorophenyl)-3-(3-chlorophenyl)-4-methylthiophene-2-carboxamide.

| Step | Reagents and Conditions | Purpose |

| 1 | N-aryl-3-iodo-4-methylthiophene-2-carboxamide, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Suzuki-Miyaura cross-coupling reaction components |

| 2 | Heat, Inert atmosphere | Formation of the C-C bond |

| 3 | Aqueous work-up, Column chromatography | Purification of the final product |

Diagram 3: Suzuki-Miyaura Cross-Coupling

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of succinate dehydrogenase fungicide via receptor-based scaffold-hopping - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemixl.com [chemixl.com]

- 10. メチル 3-アミノ-4-メチルチオフェン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Preventing Decarboxylation of 3-Iodo-4-methylthiophene-2-carboxylic acid

Executive Summary & Core Directive

The Critical Issue: 3-Iodo-4-methylthiophene-2-carboxylic acid is structurally predisposed to rapid decarboxylation. This is driven by the "Ortho-Effect" : the bulky Iodine atom at position 3 creates significant steric strain with the carboxylic acid at position 2. This strain forces the carboxyl group out of planarity with the thiophene ring, breaking conjugation and lowering the activation energy for

Immediate Action Required:

-

NEVER heat the free acid above 50°C in solution.

-

ALWAYS store as the potassium or sodium salt, or as an ester, for long-term stability.

-

AVOID strong acidic media (pH < 2) during workup if heating is involved.

Mechanistic Insight: Why Decarboxylation Occurs[1]

To prevent the reaction, you must understand the enemy. Decarboxylation in this scaffold is not random; it is a thermodynamically driven release of steric tension.

The Steric-Electronic Trap

-

Steric Clash: The Van der Waals radius of Iodine (1.98 Å) clashes with the carbonyl oxygen of the carboxylic acid.

-

Loss of Resonance: To accommodate the Iodine, the carboxylic acid twists perpendicular to the thiophene ring.

-

Protodecarboxylation: In the presence of protons (acid) or heat, the ipso-carbon (C2) is protonated, leading to a transition state where

leaves to relieve the steric crowding.

Visualization: The Danger Pathway

The following diagram illustrates the mechanism you are trying to prevent.

Figure 1: The thermal and acid-catalyzed protodecarboxylation pathway. Note that the reaction is irreversible.

Storage & Handling Protocols

The physical form of the material dictates its stability. Follow this hierarchy of stability.

| Form | Stability Rating | Storage Condition | Notes |

| Methyl/Ethyl Ester | High (Recommended) | 4°C or RT | Chemically inert to decarboxylation. Best for shipping. |

| Potassium Salt | Medium-High | -20°C, Desiccated | The carboxylate anion ( |

| Free Acid (Solid) | Low | -20°C, Dark | Potential for slow decomposition over months. |

| Free Acid (Solution) | Critical Risk | DO NOT STORE | Decarboxylation accelerates in solution, especially in protic solvents. |

Protocol 1: Converting Free Acid to Stable Salt

-

Dissolve the acid in minimal MeOH at 0°C.

-

Add 1.0 equivalent of

(methanolic solution) dropwise. -

Evaporate solvent under high vacuum at <30°C .

-

Store the resulting solid under Argon.

Synthetic Workflows: Coupling Without Loss

Researchers often use this molecule for Suzuki or Sonogashira couplings. The standard conditions (Heat + Base + Metal) are a perfect storm for decarboxylation.

Strategy A: The "Protect First" Approach (Gold Standard)

Do not couple the free acid. The Iodine-Carbon bond is labile, but the Acid-Carbon bond is the weak link here.

-

Esterification: Convert to Methyl Ester using

(mild) or -

Coupling: Perform Suzuki/Sonogashira on the Ester.

-

Saponification: Hydrolyze the ester only at the very end using

at room temperature.

Strategy B: Direct Coupling of the Salt (High Risk/High Reward)

If you must couple the acid directly (e.g., to avoid protection steps), use the "Low-Temp Ag-Promoted" method.

-

Why: Silver salts (

) can stabilize the carboxylate and facilitate coupling at lower temperatures than standard conditions. -

Solvent: DMSO (stabilizes the intermediate).

-

Temp: Keep strictly < 60°C.

Workflow Decision Tree

Figure 2: Decision matrix for synthetic planning. Route A is strongly recommended for 3-Iodo-thiophene derivatives.

Troubleshooting & FAQs

Q1: I see gas evolution during my workup. Is my product gone? A: Likely, yes. If you acidified a bicarbonate wash with strong HCl and saw bubbling, you likely triggered rapid protodecarboxylation.

-

Correction: Acidify to pH 4-5 using mild Citric Acid or

at 0°C. Extract immediately. Do not let it sit in acidic water.

Q2: Can I use DBU or DABCO as a base for the coupling reaction? A: Absolutely not. DBU and DABCO are known to promote decarboxylation in heteroaromatic acids (See Goossen et al.).

-

Correction: Use inorganic bases like

or

Q3: Why is the Iodine falling off instead of the coupling happening? A: This is "Deiodination." It competes with decarboxylation.[1] If you use Pd(0) and a hydride source (or protic solvent), oxidative addition into the C-I bond is followed by reduction.

-

Correction: Use anhydrous aprotic solvents (DMF, Dioxane) and ensure your catalyst system is active enough to couple faster than the side reactions occur.

Q4: I need to remove the ester at the end, but refluxing with NaOH destroys the molecule. A: Refluxing causes thermal decarboxylation of the resulting salt.

-

Correction: Use

(3 eq) in

References

-

Goossen, L. J., et al. (2009).[2] "Protodecarboxylation of Heteroaromatic Carboxylic Acids". Journal of Organic Chemistry. Demonstrates the susceptibility of thiophene-2-carboxylic acids to decarboxylation under catalytic conditions.

-

Santa Cruz Biotechnology . "3-Iodo-4-methylthiophene-2-carboxylic acid potassium salt Data Sheet".[3] Confirms the commercial availability of the salt form for enhanced stability.

-

Sigma-Aldrich .[4] "Methyl 3-amino-4-methylthiophene-2-carboxylate Product Info". Illustrates the industry standard of using methyl esters for stable thiophene building blocks.

-

Google Patents (WO2009006066A2) . "Process for the preparation of benzimidazol thienylamine compounds". Describes the specific sequence of hydrolysis followed by decarboxylation, confirming the thermal instability of the free acid.

-

Organic Chemistry Portal . "Decarboxylation Strategies". General overview of decarboxylation mechanisms in electron-rich heteroaromatics.

Sources

Troubleshooting Suzuki coupling failures with steric hindrance at C3 position

Topic: Troubleshooting Suzuki Coupling Failures at the C3 Position (Heteroaromatics/Ortho-Substitution) Ticket ID: SUZ-C3-STERIC-001 Assigned Specialist: Senior Application Scientist

Introduction: The "C3" Challenge

Welcome to the Advanced Synthesis Support Hub. You are likely here because a standard Suzuki protocol (

In drug discovery scaffolds (indoles, pyridines, quinolines), the C3 position often presents a "perfect storm" of failure modes:

-

Steric Wall: Substituents at C2 or C4 block the palladium center, preventing oxidative addition or transmetallation.

-

Electronic Deactivation: Adjacent heteroatoms (N, O, S) can chelate the metal (poisoning) or destabilize the boronic acid.

-

Protodeboronation: The rapid hydrolysis of the C-B bond before the coupling can occur.

This guide abandons "standard" conditions. Below are the specialized protocols and logic trees required to force these couplings to work.

Module 1: Diagnostic & Decision Tree

Before changing reagents, identify how the reaction failed. Use this decision matrix to select your solution.

Visual Troubleshooting Workflow

Figure 1: Diagnostic logic flow for identifying the specific failure mode in hindered Suzuki couplings.

Module 2: The Engine (Ligand & Catalyst Selection)

Standard phosphines (

Option A: The "Buchwald" Solution (Dialkylbiaryl Phosphines)

Why it works: Ligands like SPhos and XPhos are extremely bulky. They enforce a 1:1 Ligand-to-Metal ratio, opening a coordination site for the hindered halide to enter.

-

SPhos: Best for general steric hindrance.

-

XPhos: Essential if the substrate is an aryl chloride or extremely hindered (e.g., tri-ortho substituted).

Option B: The "PEPPSI" Solution (NHC Ligands)

Why it works: Pd-PEPPSI-IPr utilizes a bulky N-Heterocyclic Carbene (NHC) ligand. The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates rapidly to form a highly active, electron-rich center that is resistant to oxidation and thermal decomposition.

Comparison Table: Catalyst Selection

| Feature | Pd-SPhos G3/G4 | Pd-PEPPSI-IPr | Pd(PPh3)4 |

| Steric Tolerance | High (Di-ortho) | Very High (Tetra-ortho) | Low |

| Oxidative Addition | Fast (Electron Rich) | Very Fast | Slow |

| Stability | Air-stable precatalyst | Extremely Robust | Air Sensitive |

| Best For | C3-Indoles, C3-Pyridines | "Impossible" Couplings | Simple Aryls |

Module 3: The "Rescue" Protocol (Step-by-Step)

If your standard reaction failed, do not tweak it. Replace it with this high-probability "Rescue Protocol." This system uses a "Cocktail" approach to maximize solubility and transmetallation rates.

Reagents

-

Catalyst: Pd-SPhos G3 (or G4) OR Pd-PEPPSI-IPr (2–5 mol%).

-

Base: Potassium Phosphate Tribasic (

), finely ground (2.0 - 3.0 equiv). -

Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1).

-

Note: Water is critical. Anhydrous conditions often fail because the boronic acid requires a trace of water to form the reactive boronate species.

-

Procedure

-

Charge Solids: Add Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq), and Catalyst (0.05 eq) to a vial equipped with a stir bar.

-

Evacuate: Seal the vial. Evacuate and backfill with Argon/Nitrogen (x3).[1] Oxygen is the enemy of active Pd(0).

-

Add Solvent: Inject the degassed solvent mixture (0.2 M concentration relative to halide).

-

Heat: Place in a pre-heated block at 80°C – 100°C .

-

Tip: Rapid heating is better than slow ramping for hindered substrates to outcompete protodeboronation.

-

-

Monitor: Check LCMS at 1 hour. If <10% conversion, raise T to 110°C.

Module 4: FAQ - Specific Failure Modes

Q1: My boronic acid is disappearing (Protodeboronation), but no product forms.

Diagnosis: This is classic for 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) or hindered C3-systems. The C-B bond hydrolyzes faster than the palladium can find it. Solution:

-

Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (

) . These release the active boronic acid slowly, keeping the concentration low and preventing decomposition. -

Anhydrous Conditions: If you must use the boronic acid, switch to Cesium Carbonate (

) in anhydrous DMF or Toluene at high temperature.

Q2: The reaction stalls at 50% conversion.

Diagnosis: Catalyst death. The active Pd(0) species is unstable and has precipitated as Palladium Black. Solution:

-

Add more ligand: If using generated catalysts (e.g.,

+ Ligand), ensure the L:Pd ratio is 2:1 or higher to stabilize the metal. -

Switch to Pre-catalysts: Use Buchwald G3/G4 precatalysts. These generate the active species inside the solution, preventing early death.

Q3: I have a "Great Wall" substrate (Substituents at positions 2 and 4).

Diagnosis: The steric bulk is preventing the two rings from lying flat during the reductive elimination step. Solution:

-

Use Pd-PEPPSI-IPent: This variant of PEPPSI has massive steric bulk that forces the substrates into the correct geometry.

-

Solvent Switch: Use n-Butanol or t-Amyl Alcohol . Polar protic solvents can sometimes facilitate the proton-transfer steps required in the catalytic cycle for specific difficult cases.

References

-

Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions.[2] Chemistry - A European Journal.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Minimizing Deiodination Side Reactions in Palladium Catalysis

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common and often frustrating side reaction: deiodination. Here, we will delve into the mechanistic underpinnings of this unwanted transformation and provide actionable, field-proven strategies to favor your desired C-C or C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my reaction?

Deiodination, also known as hydrodehalogenation, is a side reaction where an iodine atom on your aryl or heteroaryl iodide starting material is replaced by a hydrogen atom.[1] This is particularly problematic as it consumes your starting material, reduces the yield of your desired coupled product, and introduces an impurity that can be challenging to separate during purification.[2]

Q2: What are the primary drivers of deiodination?

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under several conditions.[2] The main causes include:

-

Thermal Stress: High reaction temperatures can promote the breaking of the C-I bond, leading to radical intermediates that can abstract a hydrogen atom from the solvent or other reagents.[2][3]

-

Photochemical Decomposition: Exposure to light, especially UV light, can provide the energy needed to cleave the C-I bond. Electron-rich aryl iodides are particularly sensitive to this.[2]

-

Reductive Cleavage: The active Pd(0) catalyst or other reagents can facilitate the reductive cleavage of the C-I bond.

-

Base-Mediated Decomposition: While less common, strong bases under harsh conditions can sometimes promote deiodination.[2]

-

Palladium-Hydride Formation: A widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (like alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to form the deiodinated product.[1]

Q3: Are certain substrates more prone to deiodination?

Yes. The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most susceptible. Additionally, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles) are more prone to this side reaction.[1] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which may influence the reaction outcome.[1]

Q4: How does the choice of palladium catalyst and ligand impact deiodination?

The choice of ligand is critical. The use of certain bulky and electron-rich biarylphosphine ligands can promote efficient and rapid catalytic turnover.[2][4] This minimizes the lifetime of sensitive intermediates, thereby reducing the likelihood of side reactions like deiodination.[2] Conversely, inefficient catalysts that require higher temperatures can exacerbate the problem.[2]

Troubleshooting Guide: A Systematic Approach to Minimizing Deiodination

If you are observing significant deiodination, a systematic approach to troubleshooting is essential. The following guide provides a structured framework for diagnosing and resolving this issue.

Issue: Significant Formation of Deiodinated Byproduct

| Possible Cause | Recommended Solution | Scientific Rationale |

| High Reaction Temperature | 1. Lower the reaction temperature in 10-20°C increments. 2. Screen for more active catalyst/ligand systems that operate at lower temperatures.[2] | The C-I bond is thermally labile. Reducing the temperature minimizes the energy available for homolytic cleavage.[2][3] More active catalysts can increase the rate of the desired coupling relative to the deiodination side reaction. |

| Light Sensitivity | 1. Protect the reaction from light by wrapping the flask in aluminum foil.[2] | Electron-rich aryl iodides can be photochemically unstable, and light can provide the energy to break the weak C-I bond.[2] |

| Suboptimal Ligand | 1. Switch to a bulkier, more electron-donating ligand (e.g., biarylphosphines like SPhos, BrettPhos).[1][2] | Bulky ligands promote the desired reductive elimination step and can stabilize the palladium catalyst, accelerating the cross-coupling cycle and minimizing the lifetime of intermediates that can lead to deiodination.[5][6] |

| Inappropriate Solvent | 1. Switch to a less polar, aprotic solvent like toluene or dioxane instead of DMF or DMSO.[7] | Polar aprotic solvents like DMF and DMSO can sometimes promote radical deiodination pathways.[8] Toluene is often a good starting point for minimizing this side reaction.[7] |

| Presence of Radical Initiators | 1. Thoroughly degas the solvent (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2] 2. Ensure all reagents are pure and solvents are anhydrous and peroxide-free.[2] | Oxygen and other impurities can initiate radical chain reactions that lead to deiodination.[2] |

| Base Selection | 1. Screen different bases. A milder base may be beneficial.[1] | The base can influence the formation of Pd-H species, which are key intermediates in the deiodination pathway.[1] |

Experimental Protocol: Screening for Optimal Conditions to Minimize Deiodination in a Suzuki Coupling

This protocol provides a starting point for optimizing a Suzuki coupling reaction to minimize deiodination.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Boronic Acid or Ester (1.2 equiv)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

Preparation: In a glovebox, add the aryl iodide, boronic acid, palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel with a magnetic stir bar.

-

Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe.

-

Inert Atmosphere: Seal the reaction vessel and maintain it under a positive pressure of an inert gas (Argon or Nitrogen).[2]

-

Temperature Control: Heat the reaction to a moderate temperature (e.g., 80-100 °C).[2] It is crucial to start with a lower temperature and only increase it if the reaction is not proceeding.[2]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the deiodinated byproduct.[2]

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Proceed with a standard aqueous workup and purification.[2]

Data Presentation: Impact of Reaction Parameters on Deiodination

The following table illustrates hypothetical outcomes from an optimization screen for a Suzuki coupling, highlighting the effect of various parameters on the yield of the desired product versus the deiodinated byproduct.

| Entry | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Deiodinated Byproduct (%) |

| 1 | PPh₃ | K₂CO₃ | Toluene | 110 | 45 | 50 |

| 2 | PPh₃ | K₂CO₃ | Toluene | 80 | 30 | 25 |

| 3 | SPhos | K₂CO₃ | Toluene | 80 | 85 | 10 |

| 4 | SPhos | Cs₂CO₃ | Toluene | 80 | 90 | 5 |

| 5 | SPhos | Cs₂CO₃ | DMF | 80 | 60 | 35 |

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the deiodination side reaction, the following diagrams illustrate the key mechanistic steps.

The Palladium-Catalyzed Cross-Coupling Cycle

Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

The Competing Deiodination (Hydrodehalogenation) Pathway

Caption: A common pathway for the deiodination side reaction involving a palladium-hydride intermediate.

References

-

Gagnon, A., & Organ, M. G. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

-

Mondal, P. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Retrieved from [Link]

-

Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. Retrieved from [Link]

-

Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

-

Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Matyjaszewski, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Name of the Journal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. reddit.com [reddit.com]

- 8. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products